7-chloro-4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
7-chloro-4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a chloro group, a propoxybenzyl group, and a benzoxazepinone core structure
Properties
IUPAC Name |
7-chloro-4-[(4-propoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-2-9-23-17-6-3-14(4-7-17)11-21-12-15-10-16(20)5-8-18(15)24-13-19(21)22/h3-8,10H,2,9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVKWDBTNMWTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-chloro-4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor to form the benzoxazepine ring system.
Introduction of the Chloro Group: Chlorination reactions are employed to introduce the chloro group at the desired position on the benzoxazepine ring.
Attachment of the Propoxybenzyl Group: This step involves the alkylation of the benzoxazepine core with a propoxybenzyl halide under basic conditions to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
7-chloro-4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolyzed products.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-chloro-4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
7-chloro-4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be compared with other similar compounds, such as:
Benzodiazepines: These compounds share a similar core structure but differ in their substituents and pharmacological properties.
Benzoxazepines: Other benzoxazepine derivatives may have different substituents, leading to variations in their chemical and biological activities.
Chlorinated Aromatics: Compounds with chloro groups on aromatic rings may exhibit similar reactivity but differ in their overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Biological Activity
7-Chloro-4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic compound belonging to the benzoxazepine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes a chloro group and a propoxybenzyl moiety attached to a benzoxazepine core. The compound's molecular structure is pivotal for its interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 7-chloro-4-(4-propoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
| CAS Number | 1326937-82-9 |
| Molecular Weight | 345.82 g/mol |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that benzoxazepine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .
Antiviral Properties
Benzoxazepines have been explored for their antiviral activities. Preliminary studies suggest that this compound may inhibit viral replication through interference with viral entry mechanisms or replication processes.
Anticancer Potential
The anticancer activity of this compound has been investigated in several studies. It has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistically, it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
The precise mechanism of action for this compound involves interaction with various molecular targets. It is hypothesized that the compound binds to specific receptors or enzymes, modulating their activity and influencing cellular processes such as apoptosis and cell cycle regulation .
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of benzoxazepine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Anticancer Activity
A recent study evaluated the effect of this compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 30 µM. The study also noted increased apoptosis markers in treated cells compared to controls .
Q & A
Basic: What are the common synthetic routes for 7-chloro-4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one?
The synthesis typically involves multi-step reactions starting from benzoxazepine or benzoxazine precursors. Key steps include:
- Nucleophilic substitution : Reacting a benzoxazepinone core with 4-propoxybenzyl halides in the presence of a base (e.g., cesium carbonate) to introduce the propoxybenzyl moiety .
- Cyclization : Using polar aprotic solvents like DMF under reflux conditions to facilitate ring closure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethyl acetate/hexane mixtures to isolate the product .
Reference to similar compounds: details analogous benzodiazepine syntheses using hydroxylamine and chloracetyl chloride, highlighting heterocyclization as a critical step .
Basic: What spectroscopic and crystallographic methods are used for structural elucidation?
- X-ray crystallography : Determines bond lengths, dihedral angles (e.g., 89.99° between aromatic rings in benzoxazinones), and crystal packing stabilized by van der Waals interactions .
- NMR spectroscopy : Assigns proton environments (e.g., distinguishing benzoxazepine ring protons from propoxybenzyl groups) .
- Mass spectrometry (EI-MS/HRMS) : Confirms molecular weight and fragmentation patterns (e.g., m/z 393 for related compounds) .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
- Solvent selection : DMF or THF enhances solubility of intermediates, while cesium carbonate improves nucleophilicity in substitution reactions .
- Temperature control : Reflux conditions (~80–100°C) balance reaction rate and side-product minimization .
- Continuous flow reactors : Industrial-scale methods (not directly evidenced here) may adopt automated systems for reproducibility, as seen in benzodiazepine production .
Advanced: What strategies assess the compound’s biological activity in neurological studies?
- Receptor binding assays : Screen for affinity at GABAA or 5-HT receptors using radiolabeled ligands, analogous to benzodiazepine studies .
- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorogenic substrates (e.g., ATPase activity in benzoxazole derivatives) .
- In vitro cytotoxicity : Evaluate anticancer potential via MTT assays on cancer cell lines, referencing benzoxazinone derivatives with antimicrobial activity .
Advanced: How to resolve contradictions in crystallographic data across related compounds?
- Conformational analysis : Compare dihedral angles (e.g., 89.99° in benzoxazinones vs. 4.2° in phenethyl-substituted analogs) to assess flexibility of the benzoxazepine ring .
- Disorder modeling : Address atomic disorder (e.g., O2 site splitting in crystallographic refinements) using software like SHELXL .
- Cross-validation : Pair X-ray data with computational methods (DFT calculations) to validate bond lengths and angles .
Advanced: How does structural modification influence pharmacological activity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., chloro) enhances metabolic stability, while propoxy chains may improve blood-brain barrier penetration .
- Scaffold hybridization : Combining benzoxazepine with thiazepane or benzoxazole moieties (as in ) modulates selectivity for neurotransmitter receptors .
- SAR studies : Correlate substituent position (e.g., para-propoxy vs. ortho-chloro) with potency using IC50 values from dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
